2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-6-methyl-5-(prop-2-en-1-yl)pyrimidin-4(3H)-one
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Overview
Description
2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-6-methyl-5-(prop-2-en-1-yl)pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-6-methyl-5-(prop-2-en-1-yl)pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common method involves the condensation of 6-methoxy-4-methylquinazoline with an appropriate amine, followed by cyclization and functional group modifications . The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-6-methyl-5-(prop-2-en-1-yl)pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction may produce more saturated compounds .
Scientific Research Applications
2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-6-methyl-5-(prop-2-en-1-yl)pyrimidin-4(3H)-one has been studied for various scientific research applications, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: For studying enzyme interactions and cellular pathways.
Medicine: Potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-6-methyl-5-(prop-2-en-1-yl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: These compounds share a similar core structure and exhibit diverse biological activities.
Pyrimidinone Derivatives: These compounds also have a pyrimidine ring and are known for their therapeutic potential.
Properties
Molecular Formula |
C18H19N5O2 |
---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-4-methyl-5-prop-2-enyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C18H19N5O2/c1-5-6-13-10(2)19-18(22-16(13)24)23-17-20-11(3)14-9-12(25-4)7-8-15(14)21-17/h5,7-9H,1,6H2,2-4H3,(H2,19,20,21,22,23,24) |
InChI Key |
GEOQJVVVLWEPEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(C=CC2=NC(=N1)NC3=NC(=C(C(=O)N3)CC=C)C)OC |
Origin of Product |
United States |
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